molecular formula C6H11N3 B1647985 Ethyl-(1H-imidazol-2-ylmethyl)-amine CAS No. 473927-62-7

Ethyl-(1H-imidazol-2-ylmethyl)-amine

Cat. No. B1647985
CAS RN: 473927-62-7
M. Wt: 125.17 g/mol
InChI Key: YBZZOLVIHMQPDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a colorless liquid with a high boiling point due to intermolecular hydrogen bonding . It shows a large value of dipole moment of 4.8 D in dioxane .

Scientific Research Applications

Synthesis of Substituted Imidazoles

Imidazole rings are prevalent in a variety of functional molecules used in everyday applications. “Ethyl-(1H-imidazol-2-ylmethyl)-amine” plays a crucial role in the regiocontrolled synthesis of these substituted imidazoles. The compound can act as a precursor or intermediate in forming bonds during the imidazole ring formation, which is essential for creating specific substitution patterns that are significant for the desired chemical and physical properties of the end molecules .

Medicinal Chemistry

The imidazole ring found in “Ethyl-(1H-imidazol-2-ylmethyl)-amine” is a core structure in many medicinal compounds. It’s used in the design and development of pharmaceuticals with antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties. The versatility of the imidazole ring allows for the creation of a wide range of bioactive molecules, making it a valuable asset in drug discovery and development .

Future Directions

Future research could focus on the synthesis, characterization, and testing of novel imidazole derivatives, given their importance in medicinal chemistry . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-7-5-6-8-3-4-9-6/h3-4,7H,2,5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZZOLVIHMQPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-(1H-imidazol-2-ylmethyl)-amine

Synthesis routes and methods

Procedure details

prepared by reaction of ethylamine with 1H-imidazole-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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